molecular formula C24H19N5O4S2 B2579908 2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1024377-36-3

2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2579908
CAS No.: 1024377-36-3
M. Wt: 505.57
InChI Key: ADMHYVXPWMIIGB-UHFFFAOYSA-N
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Description

This novel chemical entity, 2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide, is a sophisticated research tool designed for investigating intracellular signaling pathways. Its core structure is based on the imidazo[1,2-c]quinazolinone scaffold, a chemotype recognized for its potent inhibitory activity against various protein kinases [1] . The strategic functionalization with a 3-nitrophenylsulfanyl moiety and a thiophen-2-ylmethylacetamide group is intended to enhance target selectivity and cellular permeability. The compound is of significant interest in oncology research, particularly for probing the role of specific kinases in cancer cell proliferation and survival. Researchers can utilize this molecule to elucidate novel mechanisms of action, study downstream signaling effects, and validate new molecular targets in vitro. Its primary research value lies in its potential as a lead compound for the development of targeted therapies, making it an essential reagent for chemical biology and drug discovery programs focused on kinase-driven diseases [2] .

Properties

IUPAC Name

2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S2/c30-21(25-13-17-7-4-10-34-17)12-20-23(31)28-22(26-20)18-8-1-2-9-19(18)27-24(28)35-14-15-5-3-6-16(11-15)29(32)33/h1-11,20H,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYVXPWMIIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: How can researchers optimize the synthetic route for this compound?

Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of intermediates. Key steps include:

  • Sulfanyl group introduction : Use triethylamine (Et₃N) in a DMF-H₂O solvent system to facilitate thiol coupling reactions, as demonstrated in analogous imidazolidinone syntheses .
  • Amide bond formation : Employ chloroacetyl chloride or similar reagents in dioxane with triethylamine as a base to minimize side reactions .
  • Purification : Recrystallization from methanol or ethanol-DMF mixtures enhances purity (>95%) .
    Optimize yields by adjusting reaction times (4–12 hours) and temperatures (20–100°C) at critical steps.

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene methyl, nitrophenyl groups).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups.
    X-ray crystallography (as in structurally similar compounds) resolves conformational ambiguities .

Advanced: How can computational methods address discrepancies between predicted and experimental reaction outcomes?

Answer:

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying competing pathways .
  • Solvent effects : Use COSMO-RS simulations to predict solvent interactions influencing yields (e.g., DMF vs. dioxane) .
  • Data-driven optimization : Integrate experimental results into machine learning models to refine synthetic protocols iteratively .

Advanced: What strategies resolve conflicting spectral data for structural confirmation?

Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex regions (e.g., imidazoquinazoline protons).
  • Isotopic labeling : Introduce deuterated analogs to trace coupling patterns in crowded spectra.
  • Comparative crystallography : Cross-validate with X-ray structures of analogs (e.g., triazole-thiophene derivatives) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Anti-cancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Test interactions with kinases or proteases via fluorometric/colorimetric assays .
  • Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Core modifications : Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to probe electronic effects on bioactivity .
  • Substituent tuning : Vary nitro group positions on the phenyl ring to alter steric/electronic profiles .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to prioritize derivatives with predicted binding affinities .

Basic: What purification techniques mitigate byproduct formation?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., methanol for hydrophilic impurities, DMF for hydrophobic residues) .
  • HPLC : Employ reverse-phase C18 columns for high-purity isolation (>98%) .

Advanced: How do reaction mechanisms differ under varying catalytic conditions?

Answer:

  • Acid vs. base catalysis : Base conditions (Et₃N) favor nucleophilic thiolate formation, while acidic media may protonate intermediates, altering regioselectivity .
  • Metal-free vs. metal-catalyzed : Compare yields in Pd-free couplings (e.g., SNAr reactions) vs. Pd-mediated cross-couplings for aryl-thioether linkages .

Advanced: What methodologies assess compound stability under storage?

Answer:

  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy to detect photolytic decomposition (λmax shifts).
  • Mass balance analysis : Quantify degradation products (e.g., hydrolysis of acetamide or sulfanyl groups) .

Advanced: How can cross-disciplinary approaches enhance research outcomes?

Answer:

  • Computational-experimental feedback : Combine reaction path searches (quantum mechanics) with robotic high-throughput screening to validate predictions .
  • Bioinformatics integration : Map compound bioactivity to omics datasets (e.g., gene expression profiles) for mechanistic insights .

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